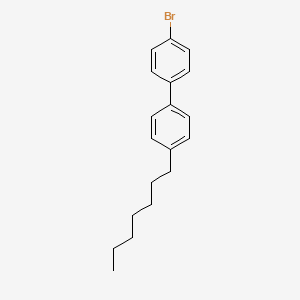

4-Bromo-4'-heptylbiphenyl

説明

BenchChem offers high-quality 4-Bromo-4'-heptylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-4'-heptylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(4-heptylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23Br/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h8-15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQRJLCQHIMUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347186 | |

| Record name | 4-Bromo-4'-heptylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58573-93-6 | |

| Record name | 4-Bromo-4'-heptylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Bromo-4'-heptylbiphenyl (CAS 58573-93-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-heptylbiphenyl is a biphenyl derivative characterized by a bromine atom and a heptyl group attached to its two phenyl rings at the 4 and 4' positions, respectively. This compound is primarily recognized for its application as a liquid crystal building block, a field where the molecular shape and polarity of compounds are crucial for creating materials with specific optical and electronic properties.[1] While its role in materials science is established, the broader biological potential of this specific molecule remains an area with limited public data. Biphenyl moieties are prevalent in a wide range of pharmacologically active compounds, exhibiting diverse activities such as antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] This guide provides a comprehensive overview of the known properties, synthesis, and potential areas of interest for 4-Bromo-4'-heptylbiphenyl.

Physicochemical Properties

The fundamental physicochemical properties of 4-Bromo-4'-heptylbiphenyl are summarized in the table below. These properties are essential for its handling, purification, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 58573-93-6 | [1][5][6][7] |

| Molecular Formula | C₁₉H₂₃Br | [1][5][6][7] |

| Molecular Weight | 331.30 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 92.0 - 95.0 °C | [1][5] |

| Boiling Point (Predicted) | 406.2 ± 24.0 °C | [5] |

| Density (Predicted) | 1.157 g/cm³ | [5] |

| Solubility | Very faint turbidity in Toluene | [1][5] |

| Purity | >97.0% (GC) | [1] |

| Storage | Room temperature, in a dry and dark place | [5] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids.[8][9]

Reaction Scheme:

References

- 1. 4-Bromo-4'-heptylbiphenyl | 58573-93-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. ijsdr.org [ijsdr.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-BROMO-4'-N-HEPTYLBIPHENYL CAS#: 58573-93-6 [m.chemicalbook.com]

- 6. boronmolecular.com [boronmolecular.com]

- 7. 4-Bromo-4'-heptylbiphenyl | 58573-93-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. ossila.com [ossila.com]

Technical Guide: Physicochemical Characteristics of 4-Bromo-4'-heptylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Bromo-4'-heptylbiphenyl (CAS No. 58573-93-6). A critical intermediate in the synthesis of liquid crystals, this biphenyl derivative possesses a unique combination of a rigid biphenyl core and a flexible heptyl chain, which imparts specific material properties. While its primary application lies in materials science, the broader class of biphenyl derivatives has been explored for various biological activities. This document consolidates available data on its physical properties, synthesis, and spectral characterization. Although no direct involvement in signaling pathways or drug development has been identified for this specific compound, its structural motifs are of interest in medicinal chemistry. All quantitative data is presented in structured tables, and a generalized experimental protocol for its synthesis is provided.

Physicochemical Properties

4-Bromo-4'-heptylbiphenyl is a solid at room temperature, appearing as a white to almost white powder or crystal.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₃Br | [2] |

| Molecular Weight | 331.30 g/mol | |

| CAS Number | 58573-93-6 | [2][3] |

| Melting Point | 92.0 - 95.0 °C | [1][4] |

| Boiling Point (Predicted) | 406.2 ± 24.0 °C | [3][4] |

| Density (Predicted) | 1.157 g/cm³ | [3][4] |

| Solubility | Very faint turbidity in Toluene | [3][4] |

| Purity | >97.0% (GC) | [1] |

| Storage Temperature | Room Temperature (Sealed in dry) | [3][4] |

Synthesis and Experimental Protocols

The primary synthetic route to 4-Bromo-4'-heptylbiphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, particularly for the creation of biaryl compounds.[5]

Generalized Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the synthesis of 4-Bromo-4'-heptylbiphenyl from 1,4-dibromobenzene and (4-heptylphenyl)boronic acid.

Materials:

-

1,4-dibromobenzene

-

(4-heptylphenyl)boronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Solvent (e.g., Toluene, 1,4-dioxane, ethanol/water mixture)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

To a reaction flask, add 1,4-dibromobenzene, (4-heptylphenyl)boronic acid, and a suitable base.

-

Add the palladium catalyst to the mixture.

-

De-gas the flask and backfill with an inert gas.

-

Add the solvent system to the flask.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-Bromo-4'-heptylbiphenyl.

Logical Workflow for Suzuki-Miyaura Synthesis

Caption: Generalized workflow for the synthesis of 4-Bromo-4'-heptylbiphenyl.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and the aliphatic protons of the heptyl chain. The aromatic region would likely display a series of doublets and triplets characteristic of a 1,4-disubstituted and a 1,4'-disubstituted biphenyl system. The heptyl group would exhibit a triplet for the terminal methyl group, a triplet for the methylene group attached to the phenyl ring, and a series of multiplets for the remaining methylene groups.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom being downfield shifted. The seven distinct carbons of the heptyl chain would also be visible in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of 4-Bromo-4'-heptylbiphenyl would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the bromine atom and cleavage of the heptyl chain.

Applications and Relevance to Drug Development

The primary application of 4-Bromo-4'-heptylbiphenyl is as a precursor in the synthesis of liquid crystals.[1] Its structure allows for the creation of molecules with the necessary anisotropic properties for liquid crystalline phases.

While there is no direct evidence of 4-Bromo-4'-heptylbiphenyl being used in drug development or having specific biological activity, the biphenyl moiety is a common scaffold in medicinal chemistry. Biphenyl derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties.[6][7][8] The presence of a halogen atom and a lipophilic alkyl chain on the biphenyl core are features that can be modulated to influence pharmacological properties.[5] Therefore, 4-Bromo-4'-heptylbiphenyl could potentially serve as a starting material or intermediate for the synthesis of novel, biologically active compounds.

Logical Relationship of Biphenyl Derivatives in Research

Caption: Relationship of 4-Bromo-4'-heptylbiphenyl to broader chemical classes and applications.

Conclusion

4-Bromo-4'-heptylbiphenyl is a well-defined chemical entity with established physicochemical properties. Its primary utility is in the field of materials science, specifically as a key building block for liquid crystals. While it does not have any known direct biological applications, its constituent chemical motifs are of significant interest in the field of drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals who may encounter it in their synthetic or developmental work. Further research could explore the potential for derivatization of 4-Bromo-4'-heptylbiphenyl to create novel compounds with interesting biological activities.

References

- 1. 4-Bromo-4'-heptylbiphenyl | 58573-93-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. rsc.org [rsc.org]

- 4. 4-BROMO-4'-N-HEPTYLBIPHENYL CAS#: 58573-93-6 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. ijsdr.org [ijsdr.org]

- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 4-Bromo-4'-heptylbiphenyl: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-4'-heptylbiphenyl (C19H23Br), a biphenyl derivative with significant applications in materials science, particularly in the field of liquid crystals. This document details its molecular structure, chemical properties, and provides a representative protocol for its synthesis via Suzuki-Miyaura cross-coupling. Furthermore, it outlines standard characterization techniques and discusses its current and potential applications, with a focus on its relevance to materials science and as a synthetic intermediate in drug discovery.

Molecular Structure and Chemical Properties

4-Bromo-4'-heptylbiphenyl is an organic compound featuring a biphenyl core structure. One phenyl ring is substituted with a bromine atom at the 4-position, while the other is substituted with a heptyl group at the 4'-position. The chemical formula for this compound is C19H23Br.

The presence of the biphenyl core, a lipophilic heptyl chain, and a reactive bromine atom makes this molecule a versatile building block in organic synthesis. The bromine atom can be readily displaced or used in various cross-coupling reactions to introduce further functional groups, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds.[1] Biphenyl derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2]

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C19H23Br | [3] |

| Molecular Weight | 331.30 g/mol | [3] |

| CAS Number | 58573-93-6 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 92-95 °C | [3] |

| Purity | >97.0% (GC) | [3] |

Synthesis of 4-Bromo-4'-heptylbiphenyl

The synthesis of 4-Bromo-4'-heptylbiphenyl can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] The general principle involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of 4-Bromo-4'-heptylbiphenyl from 1,4-dibromobenzene and 4-heptylphenylboronic acid.

Materials:

-

1,4-dibromobenzene

-

4-heptylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1,4-dibromobenzene (1.2 equivalents), 4-heptylphenylboronic acid (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2 M, 3 equivalents).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure 4-Bromo-4'-heptylbiphenyl as a white solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and by measuring its melting point.

Characterization

The synthesized 4-Bromo-4'-heptylbiphenyl should be characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl core and the aliphatic protons of the heptyl group. The integration of these signals will confirm the ratio of protons in the molecule. ¹³C NMR will show the expected number of carbon signals for the structure.[6][7][8][9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. The mass spectrum will show a molecular ion peak corresponding to the mass of C19H23Br.

-

Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.

Applications

Liquid Crystals

The primary application of 4-Bromo-4'-heptylbiphenyl is in the field of liquid crystals (LCs).[3][10] The rod-like shape of the molecule, a common feature of liquid crystal molecules, allows them to align in a specific direction under the influence of an electric field. This property is fundamental to the operation of liquid crystal displays (LCDs).[11][12] The heptyl chain contributes to the mesogenic properties of the molecule, influencing the temperature range over which the liquid crystal phase is stable.

Organic Synthesis and Drug Discovery

As a functionalized biphenyl derivative, 4-Bromo-4'-heptylbiphenyl is a valuable intermediate in organic synthesis. The bromine atom serves as a handle for further chemical transformations, such as additional cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.[13] The biphenyl scaffold is a common motif in many pharmaceutical compounds, and derivatives of this molecule could be explored for various biological activities.[1][2]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 4-Bromo-4'-heptylbiphenyl.

Caption: Workflow for the synthesis and characterization of 4-Bromo-4'-heptylbiphenyl.

Logical Relationship in Liquid Crystal Display Application

The following diagram illustrates the logical relationship of how 4-Bromo-4'-heptylbiphenyl's molecular properties contribute to its function in a liquid crystal display.

Caption: Relationship between molecular properties and function in an LCD.

References

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-4'-heptylbiphenyl | 58573-93-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. 4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. dakenchem.com [dakenchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Bromo-4'-heptylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the liquid crystal intermediate, 4-Bromo-4'-heptylbiphenyl. The information presented herein is essential for the structural elucidation and quality control of this compound in research and development settings. The data is compiled from publicly available resources and is presented in a structured format for ease of reference and comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Bromo-4'-heptylbiphenyl provides detailed information about the proton environment within the molecule. The data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below. These parameters are crucial for assigning specific protons to their respective positions in the molecular structure.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2', H-6' | 7.51 | d | 2H | 8.2 |

| H-3, H-5 | 7.49 | d | 2H | 8.5 |

| H-2, H-6 | 7.39 | d | 2H | 8.5 |

| H-3', H-5' | 7.21 | d | 2H | 8.2 |

| -CH₂- (α) | 2.62 | t | 2H | 7.7 |

| -CH₂- (β) | 1.62 | quint | 2H | 7.5 |

| -CH₂- (γ, δ, ε) | 1.30 | m | 6H | |

| -CH₃ (ζ) | 0.88 | t | 3H | 7.0 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of 4-Bromo-4'-heptylbiphenyl. The chemical shifts for each carbon atom are tabulated below, offering insights into the electronic environment of the carbon nuclei. This data is instrumental in confirming the overall structure and substitution pattern of the biphenyl core and the heptyl chain.

| Assignment | Chemical Shift (δ) ppm |

| C-4' | 141.9 |

| C-1 | 139.9 |

| C-1' | 138.3 |

| C-3, C-5 | 131.7 |

| C-2', C-6' | 128.9 |

| C-2, C-6 | 128.5 |

| C-3', C-5' | 127.0 |

| C-4 | 121.1 |

| -CH₂- (α) | 35.5 |

| -CH₂- (β) | 31.8 |

| -CH₂- (γ) | 31.5 |

| -CH₂- (δ) | 29.2 |

| -CH₂- (ε) | 22.6 |

| -CH₃ (ζ) | 14.1 |

Experimental Protocol

The NMR spectral data presented in this guide were obtained using standard NMR spectroscopic techniques. While the specific instrument parameters from the original source may vary, the following protocol outlines a typical procedure for acquiring high-quality NMR data for this type of compound.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 or equivalent, equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of 4-Bromo-4'-heptylbiphenyl was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8223.7 Hz (20.5 ppm)

-

Acquisition Time: 3.98 s

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 23809.5 Hz (236.9 ppm)

-

Acquisition Time: 1.39 s

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate NMR software (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C).

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of 4-Bromo-4'-heptylbiphenyl with the numbering scheme used for the NMR assignments.

An In-Depth Technical Guide to the Mesogenic Properties of 4-Bromo-4'-heptylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mesogenic properties of the liquid crystal compound 4-Bromo-4'-heptylbiphenyl. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the characterization and potential applications of calamitic liquid crystals. This document details the physicochemical properties, phase transitions, and the experimental methodologies used to characterize this material.

Core Properties of 4-Bromo-4'-heptylbiphenyl

4-Bromo-4'-heptylbiphenyl is a calamitic (rod-shaped) liquid crystal belonging to the 4-alkyl-4'-halobiphenyl family. Its molecular structure, consisting of a rigid biphenyl core with a flexible heptyl chain at one end and a bromine atom at the other, is conducive to the formation of mesophases.

Table 1: Physicochemical Properties of 4-Bromo-4'-heptylbiphenyl

| Property | Value |

| Chemical Formula | C₁₉H₂₃Br |

| Molecular Weight | 331.29 g/mol |

| CAS Number | 58573-93-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 95 °C |

Mesogenic Behavior and Phase Transitions

Table 2: Thermal Transition Data for 4-Bromo-4'-heptylbiphenyl (Hypothetical Data Based on Analogous Compounds)

| Transition | Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

| Crystal to Nematic (K → N) | Data not available | Data not available |

| Nematic to Isotropic (N → I) | Data not available | Data not available |

Note: The table above is a template. Specific quantitative data for the phase transitions of 4-Bromo-4'-heptylbiphenyl, including transition temperatures and enthalpy changes, were not found in the available search results. The melting point is approximately 95°C.

Experimental Protocols for Characterization

The characterization of the mesogenic properties of 4-Bromo-4'-heptylbiphenyl involves several key experimental techniques. Detailed below are generalized protocols for these methods, which are standard for the analysis of liquid crystalline materials.[2][3]

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the temperatures and enthalpy changes of phase transitions.[4][5]

Protocol:

-

A small, precisely weighed sample (typically 1-5 mg) of 4-Bromo-4'-heptylbiphenyl is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The temperature is ramped up at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions (e.g., from room temperature to above the clearing point).

-

The heat flow to the sample relative to the reference is recorded as a function of temperature. Endothermic peaks correspond to phase transitions such as melting and clearing.

-

The sample is then cooled at the same controlled rate to observe exothermic transitions upon cooling.

-

The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.[6]

Diagram 1: Generalized DSC Experimental Workflow

Caption: A flowchart illustrating the major steps in a typical DSC experiment for liquid crystal analysis.

Polarized Optical Microscopy (POM)

POM is used to visually identify liquid crystalline phases and observe their characteristic textures.[3][7]

Protocol:

-

A small amount of 4-Bromo-4'-heptylbiphenyl is placed on a clean glass microscope slide.

-

A coverslip is placed over the sample.

-

The slide is placed on a hot stage attached to a polarized light microscope.

-

The sample is heated slowly while being observed through crossed polarizers.

-

As the sample melts and transitions into different mesophases, the unique optical textures (e.g., Schlieren, marbled) of each phase are observed and recorded.[1]

-

The temperatures at which these textural changes occur are noted as the phase transition temperatures.

-

The sample is then cooled to observe the transitions upon cooling.

Diagram 2: Workflow for Polarized Optical Microscopy

Caption: A simplified workflow for the characterization of liquid crystal phases using POM.

X-Ray Diffraction (XRD)

XRD is employed to determine the molecular arrangement and structural parameters, such as layer spacing in smectic phases.[8][9]

Protocol:

-

The 4-Bromo-4'-heptylbiphenyl sample is loaded into a capillary tube or onto a sample holder.

-

The sample is placed in a temperature-controlled chamber within the XRD instrument.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected at various angles (2θ).

-

For an unaligned sample, the diffraction pattern will show rings. For an aligned sample, the pattern will consist of spots or arcs.

-

The positions of the diffraction peaks are used to calculate structural parameters. For example, in a smectic phase, the layer spacing (d) can be determined from the position of the small-angle diffraction peak using Bragg's Law (nλ = 2d sinθ).[10]

-

The analysis is repeated at different temperatures to study structural changes across phase transitions.

Diagram 3: Logical Flow of an XRD Experiment

Caption: A diagram illustrating the logical progression of an XRD experiment for liquid crystal analysis.

Potential Relevance to Drug Development

While there is no direct evidence in the searched literature of 4-Bromo-4'-heptylbiphenyl being used in drug development, the broader class of liquid crystals has shown promise in this field. Their unique properties can be leveraged in several ways:

-

Drug Delivery Systems: Liquid crystalline phases can be used to create nanostructured matrices for the controlled release of therapeutic agents. The specific phase and its properties can influence the diffusion and release kinetics of an encapsulated drug.

-

Biosensors: The sensitive response of liquid crystals to surface interactions and molecular binding events makes them suitable for the development of label-free biosensors.[11][12][13] Biphenyl-based liquid crystals are often used in these applications.[13] Changes in the orientation of the liquid crystal molecules, detectable by polarized light, can indicate the presence of specific biomolecules.[14]

The study of well-defined liquid crystals like 4-Bromo-4'-heptylbiphenyl contributes to the fundamental understanding needed to design and engineer more complex liquid crystalline systems for these advanced applications.

Synthesis of 4-Bromo-4'-heptylbiphenyl

The synthesis of 4-Bromo-4'-heptylbiphenyl can be achieved through established organic chemistry reactions. A common synthetic route involves the coupling of two appropriately substituted benzene rings. For instance, a Suzuki or similar cross-coupling reaction could be employed. Alternatively, functionalization of a pre-formed biphenyl core is a viable strategy.[15][16]

Diagram 4: A Potential Synthetic Pathway

Caption: A plausible synthetic route to 4-Bromo-4'-heptylbiphenyl via Friedel-Crafts acylation followed by reduction.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cskscientificpress.com [cskscientificpress.com]

- 5. s4science.at [s4science.at]

- 6. researchgate.net [researchgate.net]

- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. barron.rice.edu [barron.rice.edu]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. ias.ac.in [ias.ac.in]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-heptylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-4'-heptylbiphenyl, a key intermediate in the development of liquid crystals and other advanced materials.[1][2] This document details the synthesis of essential precursors, outlines the methodologies for two major cross-coupling reactions—Suzuki and Kumada couplings—and presents relevant quantitative data in a structured format.

Introduction

4-Bromo-4'-heptylbiphenyl is a biphenyl derivative characterized by a bromine atom at the 4-position and a heptyl group at the 4'-position. This structure makes it a valuable building block in materials science, particularly in the synthesis of liquid crystals.[3] The synthetic strategy for this molecule typically involves the formation of a carbon-carbon bond between two substituted benzene rings. The two most prevalent and effective methods for achieving this are the Suzuki-Miyaura coupling and the Kumada-Corriu coupling. Both methods rely on the preparation of key precursors, which are discussed in detail below.

Synthesis of Key Precursors

The successful synthesis of 4-Bromo-4'-heptylbiphenyl is contingent on the efficient preparation of its precursors. The primary precursors are a heptyl-substituted phenyl ring and a bromo-substituted phenyl or biphenyl unit.

2.1. Synthesis of 1-Bromo-4-heptylbenzene

1-Bromo-4-heptylbenzene is a crucial precursor that can be used directly in a Kumada coupling or to prepare the corresponding Grignard reagent or boronic acid. A common route to this compound is through the Friedel-Crafts acylation of bromobenzene followed by reduction.

Experimental Protocol: Synthesis of 1-Bromo-4-heptylbenzene

Step 1: Friedel-Crafts Acylation of Bromobenzene

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add heptanoyl chloride dropwise.

-

Add bromobenzene to the mixture and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture over ice and then adding hydrochloric acid (HCl) to dissolve the aluminum salts.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude 1-(4-bromophenyl)heptan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone

-

Clemmensen Reduction: The crude ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: The crude ketone is heated with hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.

-

Following the reduction, the reaction mixture is cooled and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.

-

The resulting crude 1-bromo-4-heptylbenzene can be purified by vacuum distillation or column chromatography.

2.2. Synthesis of 4-Bromobiphenyl

4-Bromobiphenyl is another key precursor, particularly for the Kumada coupling route where it is coupled with a heptyl-substituted Grignard reagent. It is typically prepared by the electrophilic bromination of biphenyl.[4][5]

Experimental Protocol: Synthesis of 4-Bromobiphenyl [4][5]

-

Dissolve biphenyl in a suitable solvent, such as glacial acetic acid or a halogenated solvent like dichloromethane.[4]

-

Add a Lewis acid catalyst, for instance, iron(III) bromide (FeBr₃) or iron powder.

-

Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature.

-

Stir the mixture for a designated period, monitoring the reaction's progress by TLC or Gas Chromatography (GC).

-

Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) to consume any excess bromine.

-

Extract the product into an organic solvent, wash the organic layer with water and brine, and dry it over an anhydrous drying agent.

-

The crude 4-bromobiphenyl is then purified, typically through recrystallization from a solvent like ethanol, to yield the final product.[5]

Key Intermediates for Cross-Coupling Reactions

3.1. (4-heptylphenyl)boronic Acid (for Suzuki Coupling)

(4-heptylphenyl)boronic acid is the key intermediate for the Suzuki coupling pathway. It is typically prepared from 1-bromo-4-heptylbenzene via a Grignard reagent, which is then reacted with a borate ester.

Experimental Protocol: Synthesis of (4-heptylphenyl)boronic Acid

-

Prepare the Grignard reagent, 4-heptylphenylmagnesium bromide, from 1-bromo-4-heptylbenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

In a separate flask, cool a solution of triisopropyl borate or trimethyl borate in anhydrous THF to a low temperature (e.g., -78 °C).

-

Slowly add the freshly prepared Grignard reagent to the borate ester solution while maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by adding an aqueous acid solution (e.g., HCl).

-

Extract the product with an organic solvent. The boronic acid can then be isolated and purified, often by recrystallization.

3.2. 4-Heptylphenylmagnesium Bromide (for Kumada Coupling)

This Grignard reagent is the key intermediate for the Kumada coupling reaction and is prepared from 1-bromo-4-heptylbenzene.

Experimental Protocol: Synthesis of 4-Heptylphenylmagnesium Bromide

-

Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a flask and add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of a solution of 1-bromo-4-heptylbenzene in anhydrous THF to initiate the reaction.

-

Once the reaction begins (indicated by a color change and/or gentle reflux), add the remaining 1-bromo-4-heptylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution of 4-heptylphenylmagnesium bromide is then used directly in the subsequent Kumada coupling.

Synthetic Pathways to 4-Bromo-4'-heptylbiphenyl

4.1. Suzuki Coupling Pathway

The Suzuki coupling is a versatile method for forming C-C bonds and involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[6][7][8]

Experimental Protocol: Suzuki Coupling for 4-Bromo-4'-heptylbiphenyl [6][9]

-

In a reaction vessel, combine (4-heptylphenyl)boronic acid, 4,4'-dibromobiphenyl, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, typically a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling an inert gas (argon or nitrogen) through it.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and stir for several hours until the reaction is complete as monitored by TLC or GC.

-

Cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

After removing the solvent, purify the crude product by column chromatography or recrystallization to obtain 4-Bromo-4'-heptylbiphenyl.

4.2. Kumada Coupling Pathway

The Kumada coupling utilizes a Grignard reagent and an organohalide, typically catalyzed by a nickel or palladium complex, to form a C-C bond.[10][11]

Experimental Protocol: Kumada Coupling for 4-Bromo-4'-heptylbiphenyl [10]

-

To a solution of 4,4'-dibromobiphenyl in an anhydrous ether solvent such as THF, add a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄) under an inert atmosphere.

-

Cool the mixture to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add the freshly prepared 4-heptylphenylmagnesium bromide solution to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC.

-

Quench the reaction by the slow addition of a dilute aqueous acid solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, and dry it over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-Bromo-4'-heptylbiphenyl.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Precursors

| Precursor/Intermediate | Starting Materials | Catalyst/Reagents | Solvent | Typical Yield | Purity | Reference(s) |

| 1-(4-bromophenyl)heptan-1-one | Bromobenzene, Heptanoyl chloride | AlCl₃ | Dichloromethane | >80% | - | General Friedel-Crafts |

| 1-Bromo-4-heptylbenzene | 1-(4-bromophenyl)heptan-1-one | Zn(Hg), HCl or N₂H₄·H₂O, KOH | Toluene or Ethylene Glycol | 60-80% | >95% (after purification) | General Reduction |

| 4-Bromobiphenyl | Biphenyl, Bromine | FeBr₃ | Dichloromethane | 70-85% | >98% (after recrystallization) | [4] |

| (4-heptylphenyl)boronic acid | 1-Bromo-4-heptylbenzene, Mg, Triisopropyl borate | - | THF | 60-75% | >97% (after purification) | General Boronic Acid Synthesis |

| 4-Heptylphenylmagnesium bromide | 1-Bromo-4-heptylbenzene, Mg | Iodine (catalytic) | THF | >90% (in solution) | - | General Grignard Reaction |

Table 2: Quantitative Data for the Synthesis of 4-Bromo-4'-heptylbiphenyl

| Reaction | Key Reagents | Catalyst | Base | Solvent | Temperature | Time | Typical Yield | Reference(s) |

| Suzuki Coupling | (4-heptylphenyl)boronic acid, 4,4'-dibromobiphenyl | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Toluene/Water | 90-100 °C | 12-24 h | 70-90% | [6][9] |

| Kumada Coupling | 4-Heptylphenylmagnesium bromide, 4,4'-dibromobiphenyl | Ni(dppp)Cl₂ (1-3 mol%) | - | THF | 0 °C to RT | 4-12 h | 65-85% | [10] |

Mandatory Visualizations

Caption: Synthetic pathway for 4-Bromo-4'-heptylbiphenyl via Suzuki coupling.

Caption: Synthetic pathway for 4-Bromo-4'-heptylbiphenyl via Kumada coupling.

Caption: General experimental workflow for cross-coupling reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-4'-heptylbiphenyl | 58573-93-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]

- 4. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 5. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Kumada Coupling [organic-chemistry.org]

A Retrospective Technical Guide on Brominated Biphenyls: Lessons for Materials Science

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of brominated biphenyls, with a primary focus on polybrominated biphenyls (PBBs). Historically utilized as effective flame retardants, the significant environmental and health concerns associated with PBBs have led to a cessation of their production and use.[1][2][3] This document serves as a retrospective, detailing the properties that made them functional in materials science, the experimental protocols for their synthesis and analysis, and the toxicological pathways that necessitated their withdrawal. The insights gleaned from the study of PBBs can inform the development of safer, more sustainable materials.

Physicochemical Properties of Brominated Biphenyls

PBBs are a class of brominated hydrocarbons where bromine atoms replace hydrogen atoms on a biphenyl molecule.[2][4] The degree of bromination significantly influences their physical and chemical properties. Generally, they are solids with low volatility, which decreases as the number of bromine atoms increases.[1][5] PBBs are practically insoluble in water but are soluble in fats and various organic solvents.[1][5] Their chemical stability and hydrophobicity contribute to their persistence in the environment.[5]

| Property | Description | Source |

| Physical State | Solid at room temperature (white, off-white, or beige powders). | [1][5] |

| Volatility | Low, decreasing with a higher degree of bromination. | [1][5] |

| Solubility | Virtually insoluble in water; soluble in fats and organic solvents. | [1][5] |

| Stability | Chemically stable and resistant to degradation. | [5] |

| Lipophilicity | Highly lipophilic, leading to bioaccumulation in fatty tissues. | [5] |

A selection of specific physical and chemical properties for representative PBBs is detailed in the table below.

| Property | Hexabromobiphenyl | Octabromobiphenyl | Decabromobiphenyl | 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) |

| Molecular Formula | C12H4Br6 | C12H2Br8 | C12Br10 | C12H4Br6 |

| Molecular Weight ( g/mol ) | 627.6 | 785.4 | 943.2 | 627.6 |

| Melting Point (°C) | 72 | 120-160 | 230-260 | 154-155 |

| Log Octanol/Water Partition Coefficient (Log Kow) | 6.39 - 7.66 | 7.72 | 9.14 | 7.58 |

| Water Solubility (µg/L) | 0.04 - 3 | 0.4 | 0.03 | 0.04 |

| Vapor Pressure (mm Hg at 25°C) | 6.5 x 10⁻⁷ | 2.3 x 10⁻⁸ | 5.0 x 10⁻¹⁰ | 2.4 x 10⁻⁸ |

(Data sourced from the Toxicological Profile for Polybrominated Biphenyls)[6]

Historical Applications in Materials Science: Flame Retardants

The primary application of PBBs in materials science was as additive flame retardants.[2][5] They were incorporated into various polymers to reduce their flammability.

Key Applications:

-

Molded Thermoplastics: PBBs were widely used in acrylonitrile-butadiene-styrene (ABS) plastics for electronic equipment housings, such as computers and televisions.[1]

-

Synthetic Fibers: Earlier applications included their use in synthetic fibers for textiles and automotive upholstery.[1][5]

-

Coatings and Lacquers: PBBs were also used in smaller quantities as a fire retardant in various coatings and lacquers.[1]

The commercial production of PBBs in the United States, which began in 1970 and ceased in 1976, mainly consisted of three types of mixtures: hexabromobiphenyl, octabromobiphenyl, and decabromobiphenyl.[2][7] The most prominent commercial hexabromobiphenyl mixture was known as FireMaster®.[1][4]

Experimental Protocols

3.1. Synthesis of Polybrominated Biphenyls

The commercial synthesis of PBBs typically involved the direct bromination of biphenyl.

Generalized Protocol for Bromination of Biphenyl:

-

Reactants: Biphenyl is reacted with a stoichiometric excess of a brominating agent, such as bromine chloride or bromine.[7]

-

Catalyst: The reaction is carried out in the presence of a Friedel-Crafts catalyst, like aluminum chloride, aluminum bromide, or iron.[7]

-

Solvent: An appropriate solvent, such as ethylene bromide, may be used to dissolve the biphenyl.[7]

-

Reaction Conditions: The reaction mixture is stirred, and the temperature is controlled to achieve the desired degree of bromination. The number of bromine substitutions is influenced by the reaction conditions and the stoichiometry of the reactants.

-

Purification: The resulting mixture of PBB congeners is then purified.

For research purposes, specific PBB congeners can be synthesized using methods like the diazo coupling of a brominated aniline with a corresponding bromobenzene.[7]

Caption: Generalized workflow for the synthesis of PBBs.

3.2. Analysis of Polybrominated Biphenyls in Polymer Matrices

The detection and quantification of PBBs in materials like plastics are crucial for regulatory compliance and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.[8][9][10]

Generalized Protocol for PBB Analysis in Polymers:

-

Sample Preparation: The polymer sample is mechanically processed (e.g., grinding or cryo-milling) to increase the surface area for extraction.[9]

-

Extraction: PBBs are extracted from the polymer matrix using a suitable solvent (e.g., toluene, hexane/acetone mixture) through methods like Soxhlet extraction or Pressurized Liquid Extraction (PLE).[9][11]

-

Cleanup: The extract is purified to remove interfering substances using techniques such as solid-phase extraction or gel permeation chromatography.[8]

-

Instrumental Analysis: The cleaned extract is analyzed by GC-MS. The PBBs are separated on a gas chromatography column and then detected and quantified by a mass spectrometer.[9][12]

-

Quantification: An internal standard method, often using isotopically labeled PBB congeners, is used for accurate quantification.[9]

Caption: Experimental workflow for PBB analysis in polymers.

Toxicological Concerns and Signaling Pathways

The significant health and environmental risks associated with PBBs are the primary reasons for the cessation of their use. They are classified as reasonably anticipated to be human carcinogens.[1][2] PBBs are persistent, bioaccumulative, and toxic.[5]

The toxic effects of some PBB congeners are believed to be mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[13][14]

Simplified Ah Receptor Signaling Pathway:

-

Binding: Certain PBB congeners, due to their planar structure, can bind to the AhR in the cytoplasm.

-

Translocation: The PBB-AhR complex translocates into the nucleus.

-

Dimerization: In the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT).

-

DNA Binding: This new complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs).

-

Gene Expression: The binding to XREs initiates the transcription of adjacent genes, leading to the production of proteins, such as cytochrome P450 enzymes. The alteration in gene expression can lead to a variety of toxic effects.

Caption: Simplified diagram of the AhR signaling pathway.

Conclusion: Lessons for Future Materials Development

While brominated biphenyls are no longer viable for application in materials science due to their profound toxicity, their study offers critical lessons for the design of new materials. The efficacy of PBBs as flame retardants was a result of their chemical stability and the ability of bromine to interfere with combustion reactions. However, the very properties that made them effective also contributed to their environmental persistence and bioaccumulation.

Future research in flame retardant materials must prioritize not only performance but also the entire lifecycle of the material, including its potential for environmental release, persistence, and biological toxicity. The story of PBBs serves as a stark reminder of the importance of integrating green chemistry principles and thorough toxicological evaluation early in the materials design process. The goal for materials scientists should be to develop functional materials that do not carry the environmental and health liabilities of their predecessors.

References

- 1. Polybrominated Biphenyls - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. Polybrominated Biphenyls (PBBs) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 6. Table 4-3, Physical and Chemical Properties of Selected PBBsa - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. ttslaboratuvar.com [ttslaboratuvar.com]

- 11. benchchem.com [benchchem.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Safety, Handling, and Toxicology of Polybrominated Biphenyls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated biphenyls (PBBs) are a class of halogenated aromatic hydrocarbons that were historically used as flame retardants in a variety of commercial and consumer products. Although their production was banned in the 1970s due to their environmental persistence and adverse health effects, human and environmental exposure remains a concern due to their continued presence in legacy products and contaminated sites. This technical guide provides an in-depth overview of the safety, handling, and toxicology of PBBs, with a focus on quantitative data, experimental methodologies, and mechanisms of action to inform research and development activities.

Physicochemical Properties and Handling

PBBs are solids with low volatility and are poorly soluble in water but highly soluble in organic solvents and lipids. This lipophilicity contributes to their bioaccumulation in fatty tissues of organisms, including humans.

Safe Handling Practices:

Due to their toxic nature, handling of PBBs requires strict safety protocols to minimize exposure.

-

Engineering Controls: All work with PBBs should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or Viton) should be worn at all times.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A fully buttoned lab coat should be worn to protect against skin contact.

-

-

Decontamination: All surfaces and equipment contaminated with PBBs should be decontaminated using a suitable solvent (e.g., toluene or xylene) followed by washing with soap and water.

-

Waste Disposal: All PBB-contaminated waste, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Toxicology

The toxicology of PBBs is complex and varies depending on the specific congener, dose, route, and duration of exposure. The primary mechanism for the toxicity of many PBB congeners is believed to be mediated through the Aryl Hydrocarbon Receptor (AhR).

Quantitative Toxicological Data

The following table summarizes available quantitative toxicological data for PBBs. It is important to note that data for specific PBB mixtures and congeners can be limited.

| Parameter | Species | Route of Exposure | Value | Reference(s) |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | > 1,000 mg/kg (for a single dose of FireMaster FF-1) | [1] |

| MRL (Acute) | Human | Oral | 0.01 mg/kg/day (based on thyroid effects in rats) | [2] |

| Subchronic & Chronic Toxicity | ||||

| NOAEL | Rat | Oral | 1 mg/kg/day (for thyroid effects, acute duration) | [2] |

| LOAEL | Monkey | Oral | 0.012 mg/kg/day (for reproductive and developmental effects) | [2] |

LD50: Lethal Dose, 50%; MRL: Minimal Risk Level; NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level. Data availability for specific PBB mixtures and other species is limited.

Health Effects

Exposure to PBBs has been associated with a range of adverse health effects in both humans and experimental animals.

-

Human Health Effects: The most significant human exposure event occurred in Michigan in the 1970s, where PBBs were accidentally mixed into animal feed.[3] Studies of this population have suggested potential links to various health problems, including skin disorders (chloracne), liver dysfunction, and neurological symptoms, although a definitive causal link has been difficult to establish for all observed effects.[3]

-

Animal Toxicology: Animal studies have provided more conclusive evidence of PBB toxicity. Observed effects include:

-

Hepatotoxicity: Liver enlargement, enzyme induction, and necrosis.

-

Thyroid Effects: Disruption of thyroid hormone homeostasis.

-

Immunotoxicity: Suppression of the immune system.

-

Reproductive and Developmental Toxicity: Reduced fertility, birth defects, and developmental delays.[4][5]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PBBs as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals.

-

Experimental Protocols

This section outlines general methodologies for key experiments used to assess the toxicology of PBBs.

In Vivo Toxicity Studies (Rodent Model)

Objective: To determine the potential toxicity of a PBB mixture following repeated oral exposure.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Test Substance Administration: The PBB mixture is dissolved in a suitable vehicle (e.g., corn oil) and administered daily by oral gavage for 28 or 90 days.

-

Dose Groups: At least three dose levels and a vehicle control group are used.

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis.

-

Gross Pathology and Organ Weights: At the end of the study, animals are euthanized, and a full necropsy is performed. Key organs are weighed.

-

Histopathology: Tissues from all major organs are collected, preserved in formalin, and processed for microscopic examination.

-

Analytical Method for PBBs in Adipose Tissue (GC-MS)

Objective: To quantify the concentration of PBBs in adipose tissue.

Methodology:

-

Sample Preparation:

-

A known weight of adipose tissue is homogenized.

-

Lipids, including PBBs, are extracted from the homogenate using a solvent mixture such as hexane/dichloromethane.

-

The extract is concentrated and subjected to cleanup procedures (e.g., gel permeation chromatography or solid-phase extraction) to remove interfering lipids.

-

-

GC-MS Analysis:

-

The cleaned-up extract is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC separates the different PBB congeners based on their boiling points and interaction with the chromatographic column.

-

The MS identifies and quantifies the individual PBB congeners based on their mass-to-charge ratio.

-

-

Quantification: The concentration of each PBB congener is determined by comparing its peak area to that of a corresponding isotopically labeled internal standard.

Mandatory Visualizations

Signaling Pathway

References

- 1. Biochemical and cytogenetic effects in rats caused by short-term ingestion of Aroclor 1254 or Firemaster BP6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 3. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. An oral developmental toxicity study of generic pesticide pinoxaden in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A retrospective analysis of developmental toxicity studies in rat and rabbit: what is the added value of the rabbit as an additional test species? - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-4'-heptylbiphenyl material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 4-Bromo-4'-heptylbiphenyl. It is intended for informational purposes for a technical audience and should not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Chemical Identification and Physical Properties

4-Bromo-4'-heptylbiphenyl is a biphenyl derivative used in industrial and scientific research, particularly in the field of liquid crystals.[1][2] Its identification and key physical and chemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | 4-Bromo-4'-heptylbiphenyl | [1][2] |

| Synonyms | 1-bromo-4-(4-heptylphenyl)benzene, 4-heptyl-4'-bromobiphenyl | [1] |

| CAS Number | 58573-93-6 | [2] |

| Molecular Formula | C19H23Br | [2] |

| Molecular Weight | 331.30 g/mol | [2] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 92.0 to 95.0 °C | [2] |

| Purity | >97.0% (GC) | [2] |

| Solubility | Very faint turbidity in Toluene | [2] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [2] |

Hazard Identification and Precautionary Measures

The specific hazards of 4-Bromo-4'-heptylbiphenyl have not been fully characterized. However, based on available safety data sheets, general precautions for handling chemical substances of unknown toxicity should be strictly followed.

Pictograms:

(No specific GHS pictograms are available from the provided search results)

Signal Word:

(No specific signal word is available from the provided search results)

Hazard Statements:

(No specific hazard statements are available from the provided search results)

Precautionary Statements:

Users should adhere to standard laboratory safety practices, including the use of personal protective equipment and proper handling procedures.

Toxicological and Ecotoxicological Information

A critical gap exists in the safety profile of 4-Bromo-4'-heptylbiphenyl, as there is no available data on its toxicological and ecotoxicological properties.[1]

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

| Ecotoxicological Endpoint | Data |

| Toxicity to Fish | No data available[1] |

| Toxicity to Daphnia and other Aquatic Invertebrates | No data available[1] |

| Toxicity to Algae | No data available[1] |

| Toxicity to Microorganisms | No data available[1] |

| Persistence and Degradability | No data available[1] |

| Bioaccumulative Potential | No data available[1] |

| Mobility in Soil | No data available[1] |

Given the lack of data, this compound should be handled as a potentially hazardous substance. The logical workflow for handling a chemical with unknown toxicity is outlined in the diagram below.

Caption: Workflow for handling chemicals with unknown toxicity.

Safe Handling and Storage

Proper handling and storage are crucial to minimize potential exposure to 4-Bromo-4'-heptylbiphenyl.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure, follow these first-aid measures and seek medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[1]

-

Fire-fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus and full protective gear.[1]

-

Accidental Release: Wear personal protective equipment. Sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[1]

The general workflow for responding to a chemical spill is illustrated below.

Caption: General workflow for chemical spill response.

Experimental Protocols

Due to the absence of specific toxicological and ecotoxicological studies for 4-Bromo-4'-heptylbiphenyl, no experimental protocols for this specific compound are available. However, a representative protocol for a standard ecotoxicity test is provided below for informational purposes.

Representative Protocol: Acute Immobilization Test with Daphnia magna

This protocol is a generalized procedure based on OECD Guideline 202 for assessing the acute toxicity of a substance to Daphnia magna.

Objective: To determine the concentration of a test substance that causes immobilization of 50% of the daphnids (EC50) within a 48-hour exposure period.

Materials:

-

Test substance (4-Bromo-4'-heptylbiphenyl)

-

Daphnia magna (less than 24 hours old)

-

Reconstituted freshwater (culture medium)

-

Glass test vessels (e.g., 50 mL beakers)

-

Pipettes and other standard laboratory glassware

-

Solvent (if the test substance is not readily soluble in water)

-

pH meter, dissolved oxygen meter, thermometer

Procedure:

-

Preparation of Test Solutions: Prepare a series of at least five concentrations of the test substance, typically in a geometric series. A control (culture medium only) and, if necessary, a solvent control are also prepared.

-

Test Organisms: Use juvenile Daphnia magna from a healthy, breeding culture. The daphnids should be less than 24 hours old at the start of the test.

-

Test Conditions:

-

Temperature: 20 ± 2 °C

-

Light: 16-hour light / 8-hour dark cycle

-

Feeding: Daphnids are not fed during the test.

-

-

Test Procedure:

-

Add a known volume of the appropriate test solution to each test vessel.

-

Introduce a specific number of daphnids (e.g., 5) into each test vessel. Use at least four replicate vessels for each concentration and control.

-

Observe the daphnids at 24 and 48 hours. Record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

-

Data Analysis: Calculate the percentage of immobilized daphnids at each concentration for each observation time. Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

The logical flow of this experimental protocol is depicted in the following diagram.

Caption: Workflow for a Daphnia magna acute immobilization test.

References

- 1. Comparative toxicity of a brominated flame retardant (tetrabromobisphenol A) on microalgae with single and multi-species bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Using 4-Bromo-4'-heptylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of the nematic liquid crystal 4'-heptyl-4-cyanobiphenyl, commonly known as 7CB. The synthesis starts from the commercially available precursor, 4-Bromo-4'-heptylbiphenyl. Nematic liquid crystals like 7CB are crucial components in various technological applications, most notably in liquid crystal displays (LCDs) due to their unique electro-optical properties.[1] The protocols provided herein are designed to be clear and reproducible for researchers in chemistry and materials science.

Synthesis Overview

The primary transformation in the synthesis of 4'-heptyl-4-cyanobiphenyl from 4-Bromo-4'-heptylbiphenyl is the substitution of the bromine atom with a cyano group. This can be effectively achieved through two primary methods: the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, or a more modern approach using palladium-catalyzed cyanation. Both methods offer viable routes to the desired product.

Data Presentation

The following tables summarize key quantitative data for the synthesized nematic liquid crystal, 4'-heptyl-4-cyanobiphenyl (7CB).

Table 1: Physicochemical Properties of 4'-heptyl-4-cyanobiphenyl (7CB)

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₃N | [1] |

| Molecular Weight | 277.40 g/mol | [1] |

| Appearance | White crystals/powder | [2] |

| Purity | >98% (¹H NMR) | [1] |

Table 2: Phase Transition Temperatures of 4'-heptyl-4-cyanobiphenyl (7CB)

| Transition | Temperature (°C) |

| Crystal to Nematic (T_CN) | 28.5 |

| Nematic to Isotropic (T_NI) | 42.0 |

Table 3: Optical and Dielectric Properties of 4'-heptyl-4-cyanobiphenyl (7CB)

| Property | Value | Conditions |

| Birefringence (Δn) | ~0.15 - 0.20 | Varies with temperature |

| Dielectric Anisotropy (Δε) | Positive | --- |

Experimental Protocols

Two detailed protocols for the synthesis of 4'-heptyl-4-cyanobiphenyl are provided below.

Protocol 1: Rosenmund-von Braun Cyanation

This classical method involves the reaction of an aryl halide with copper(I) cyanide at elevated temperatures.[3][4][5] A modified procedure using L-proline as a promoter allows for lower reaction temperatures.[6]

Materials:

-

4-Bromo-4'-heptylbiphenyl

-

Copper(I) cyanide (CuCN)

-

L-proline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Aqueous ammonia solution (25%)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-4'-heptylbiphenyl (1.0 eq), copper(I) cyanide (1.2 eq), and L-proline (0.2 eq).

-

Solvent Addition: Under an inert atmosphere, add anhydrous DMF to the flask. The typical concentration is around 0.5 M with respect to the starting material.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing toluene and a 25% aqueous ammonia solution.

-

Shake the funnel vigorously and separate the layers. The ammonia solution helps to complex and remove copper salts.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from methanol to yield pure 4'-heptyl-4-cyanobiphenyl as a white solid.[7]

-

Protocol 2: Palladium-Catalyzed Cyanation

This method offers a more modern and often milder alternative to the Rosenmund-von Braun reaction, utilizing a palladium catalyst and a suitable cyanide source.[8][9]

Materials:

-

4-Bromo-4'-heptylbiphenyl

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)[8]

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,4-Dioxane

-

Potassium acetate (KOAc) solution (0.05 M in deionized water)

-

Toluene

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

-

Standard laboratory glassware for organic synthesis (Schlenk tube or similar)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a screw-cap test tube or a Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-4'-heptylbiphenyl (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 eq), and palladium(II) acetate (0.01 eq).[8][9]

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent and Reagent Addition: Add 1,4-dioxane and the 0.05 M aqueous potassium acetate solution via syringe. A typical solvent ratio is 1:1 dioxane:water.

-

Reaction: Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.[8][9] Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and water.

-

Separate the layers in a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) followed by recrystallization from methanol to afford the pure 4'-heptyl-4-cyanobiphenyl.

-

Mandatory Visualizations